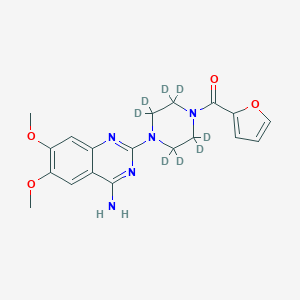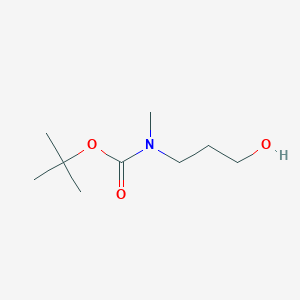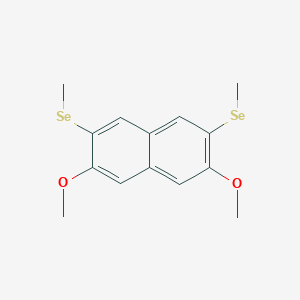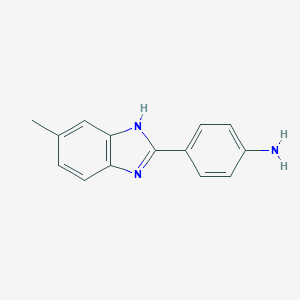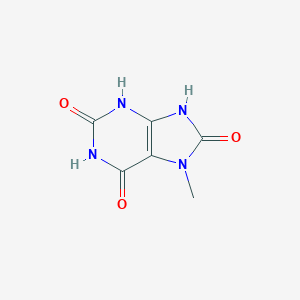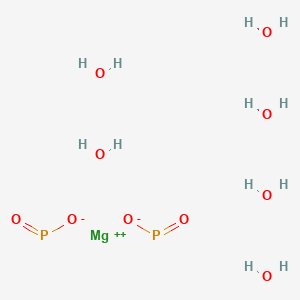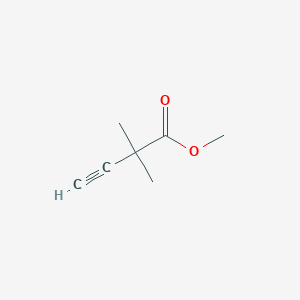
Methyl 2,2-dimethylbut-3-ynoate
Vue d'ensemble
Description
"Methyl 2,2-dimethylbut-3-ynoate" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of organic molecules. It serves as a building block in various synthetic pathways and has been the subject of studies focusing on its properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to "Methyl 2,2-dimethylbut-3-ynoate" involves various strategies, including one-pot multistep reactions and specific reactions designed to introduce or modify functional groups. For example, the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate through Bohlmann-Rahtz heteroannulation represents a complex synthetic pathway involving total regiocontrol (Bagley et al., 2005).
Molecular Structure Analysis
Studies on molecular structure analysis, including vibrational analysis and X-ray crystallography, provide insights into the molecular geometry and electron distribution of compounds. Vibrational analyses using infrared and Raman spectroscopy have been conducted for related molecules, aiding in the understanding of their structural characteristics (Crowder, 1991).
Chemical Reactions and Properties
"Methyl 2,2-dimethylbut-3-ynoate" participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The reactions include cycloadditions, cyclocondensations, and reactions with anilines and formaldehyde, showcasing the compound's reactivity and potential for creating complex molecular structures (Srikrishna et al., 2010).
Physical Properties Analysis
The physical properties of "Methyl 2,2-dimethylbut-3-ynoate" and related compounds, such as boiling points, melting points, and solubility, are crucial for understanding their behavior in different phases and conditions. These properties are determined through experimental measurements and play a significant role in the handling and application of these compounds in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of "Methyl 2,2-dimethylbut-3-ynoate," including its reactivity with various reagents, stability under different conditions, and the nature of its functional groups, are essential for its applications in synthesis. Its reactions with dimethylsulfoxonium methylide and the formation of complexes with organoboranes highlight its chemical versatility and potential for further functionalization (Stoddard & Shea, 2003).
Applications De Recherche Scientifique
Enzymology of Arsenic Metabolism
One study discusses the enzymology involved in the biotransformation of inorganic arsenic to more complex organic forms. While not directly about Methyl 2,2-dimethylbut-3-ynoate, this research indicates how organic compounds with specific functional groups might play roles in detoxification processes or as intermediates in metabolic pathways. The study proposes a mechanism involving hydrogen peroxide for detoxifying arsenic species, illustrating the intricate chemistry organic compounds can participate in within biological systems (Aposhian et al., 2004).
Xylan Derivatives and Their Applications
Research on the chemical modification of xylan to produce biopolymer ethers and esters showcases the potential utility of organic compounds in creating materials with specific properties. This work, focusing on esterification and etherification, highlights the broad application of organic synthesis in material science, where compounds like Methyl 2,2-dimethylbut-3-ynoate could be used as reactants or catalysts (Petzold-Welcke et al., 2014).
Electrochemical Technology
A review on electrochemical surface finishing and energy storage technology discusses the use of room-temperature ionic liquids (RTILs) and their mixtures in electroplating and energy storage. This area of research is relevant for compounds like Methyl 2,2-dimethylbut-3-ynoate, as they may serve as precursors or solvents in the development of new electrochemical systems (Tsuda et al., 2017).
Health Benefits of Phytosterols
A study on 4,4-dimethyl phytosterols, which are structurally related to synthetic compounds like Methyl 2,2-dimethylbut-3-ynoate, discusses their health benefits and potential in disease prevention. This research underscores the importance of organic synthesis in pharmaceutical applications, where modifications of natural compounds lead to new therapeutic agents (Zhang et al., 2019).
Electrochemical Sensors for Paraquat Detection
The development of electrochemical sensors for detecting paraquat in food samples emphasizes the role of organic synthesis in creating sensors and detection systems. Research in this field could involve compounds like Methyl 2,2-dimethylbut-3-ynoate as intermediates in synthesizing sensor components or as analytes themselves (Laghrib et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,2-dimethylbut-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDGRUZXZRJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569827 | |
| Record name | Methyl 2,2-dimethylbut-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylbut-3-ynoate | |
CAS RN |
95924-34-8 | |
| Record name | Methyl 2,2-dimethylbut-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-dimethylbut-3-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

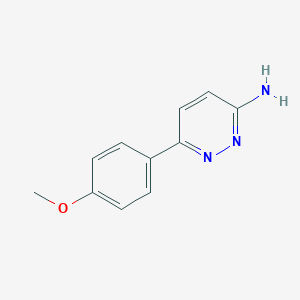
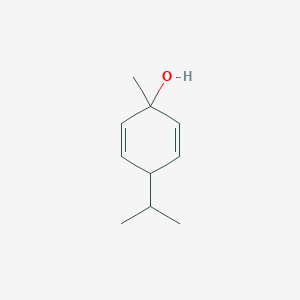
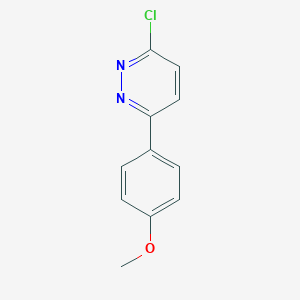

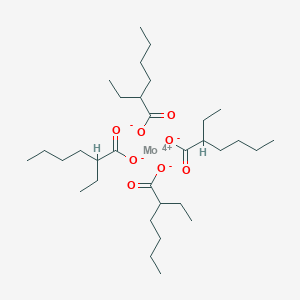

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
